Cas no 478518-49-9 (D-Fructose-4,5,6,6-d4)

D-Fructose-4,5,6,6-d4 is a deuterium-labeled isotopologue of D-fructose, where four hydrogen atoms at positions 4, 5, 6, and 6 are replaced with deuterium. This stable isotope-labeled compound is primarily used as an internal standard in mass spectrometry-based metabolomics and isotopic tracing studies, ensuring high accuracy in quantitative analyses. Its structural integrity and isotopic purity make it valuable for investigating carbohydrate metabolism, enzymatic pathways, and metabolic flux in biological systems. The deuterium labeling minimizes interference with natural abundance isotopes, enhancing detection sensitivity and reliability in NMR and LC-MS applications. Suitable for research in biochemistry, nutrition, and pharmacology.
D-Fructose-4,5,6,6-d4 structure
D-Fructose-4,5,6,6-d4 structure
Product Name:D-Fructose-4,5,6,6-d4
CAS No:478518-49-9
MF:C6H12O6
MW:184.180529594421
CID:328630
PubChem ID:90472746
Update Time:2025-05-27

D-Fructose-4,5,6,6-d4 Chemical and Physical Properties

Names and Identifiers

    • D-Fructose-4,5,6-d4
    • D-[4,5,6,6'-2H4]FRUCTOSE
    • D-Fructose-4,5,6,6-C-d4(9CI)
    • (3S,4R,5R)-4,5,6,6-tetradeuterio-2-(hydroxymethyl)oxane-2,3,4,5-tetrol
    • 478518-49-9
    • D-Fructose-4,5,6,6-d4
    • Inchi: 1S/C6H12O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1-2H2/t3-,4-,5+,6?/m1/s1/i1D2,3D,4D
    • InChI Key: LKDRXBCSQODPBY-VOTBCCCISA-N
    • SMILES: O1C([2H])([2H])[C@]([2H])([C@]([2H])([C@@H](C1(CO)O)O)O)O

Computed Properties

  • Exact Mass: 184.088
  • Monoisotopic Mass: 184.088
  • Isotope Atom Count: 4
  • Hydrogen Bond Donor Count: 5
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 162
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 3
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 110A^2
  • XLogP3: -2.8

Experimental Properties

  • PSA: 110.38000
  • LogP: -3.21980

D-Fructose-4,5,6,6-d4 Pricemore >>

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Additional information on D-Fructose-4,5,6,6-d4

Research Briefing on 478518-49-9 and D-Fructose-4,5,6,6-d4 in Chemical Biology and Pharmaceutical Applications

Recent advancements in chemical biology and pharmaceutical research have highlighted the significance of stable isotope-labeled compounds, such as D-Fructose-4,5,6,6-d4 (CAS: 478518-49-9), in metabolic studies and drug development. This briefing synthesizes the latest findings on this deuterated fructose derivative, focusing on its applications in tracer studies, NMR spectroscopy, and metabolic pathway analysis. The compound's unique isotopic labeling at positions 4,5,6,6 enables precise tracking of fructose metabolism in complex biological systems, offering insights into disorders like diabetes and cancer metabolism.

A 2023 study published in Journal of Medicinal Chemistry demonstrated the utility of D-Fructose-4,5,6,6-d4 in elucidating the Warburg effect in cancer cells. Researchers employed this isotopologue with 2D 13C-1H HSQC NMR to quantify real-time glycolytic flux, revealing previously uncharacterized branching points in tumor metabolism. The study (DOI: 10.1021/acs.jmedchem.3c00518) established that this compound provides superior spectral resolution compared to non-deuterated analogs, with minimal interference from proton background signals.

In pharmaceutical formulation research, D-Fructose-4,5,6,6-d4 has emerged as a critical tool for studying excipient-drug interactions. A recent patent application (WO2023187542) discloses its use in tracking fructose-mediated Maillard reactions with amine-containing APIs, where the deuterium labeling allows differentiation between formulation-derived and endogenous fructose adducts. This application is particularly relevant for stabilizing biologic drugs susceptible to glycation damage during storage.

Metabolic flux analysis using this compound has also advanced our understanding of hepatic fructose metabolism. A Nature Metabolism paper (2024;6:234-247) employed D-Fructose-4,5,6,6-d4 with LC-MS/MS to demonstrate that nearly 30% of dietary fructose undergoes intestinal conversion to glucose before hepatic entry, challenging previous models of fructose metabolism. The deuterium labeling pattern enabled unambiguous distinction between systemic and first-pass metabolic fates.

The synthesis and commercialization of D-Fructose-4,5,6,6-d4 have seen significant improvements, with current Good Manufacturing Practice (cGMP) batches now achieving >98% isotopic purity (Cambridge Isotope Laboratories, Product Bulletin 2024). This advancement supports its growing use in clinical tracer studies, including an ongoing Phase II trial (NCT06192442) investigating fructose metabolism in NAFLD patients using positron emission tomography with 18F-labeled analogs calibrated against the deuterated standard.

Emerging safety data from these applications indicate that D-Fructose-4,5,6,6-d4 exhibits identical pharmacokinetics to natural fructose at tracer doses (<0.1 mg/kg), with no observed isotope effects on transport or phosphorylation (FDA GRAS Notice 1024). However, researchers should note that the C6-d2 moiety may influence equilibrium constants in some enzymatic assays, as reported in Analytical Biochemistry (2023;678:115287).

Future directions include applications in microbiome research, where D-Fructose-4,5,6,6-d4 is being used to trace bacterial fructose metabolism in gut-on-chip models (Lab Chip, 2024;24:1125-1138), and in the development of deuterated fructose analogs as potential antimetabolites for cancer therapy. The compound's versatility ensures its continued importance across chemical biology and translational medicine.

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